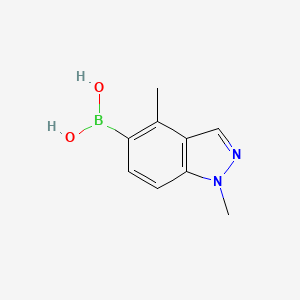

1,4-Dimethyl-1H-indazole-5-boronic acid

Descripción

Propiedades

IUPAC Name |

(1,4-dimethylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHVOUQWKYPARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=C1)N(N=C2)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657261 | |

| Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262512-81-1, 1310405-36-7 | |

| Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyl-1H-indazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 1,4 Dimethyl 1h Indazole 5 Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For indazole derivatives, this reaction is a powerful tool for introducing aryl, heteroaryl, and alkyl substituents onto the indazole scaffold. rsc.org

Investigation of Catalytic Systems and Ligand Design for Enhanced Efficiency

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. Research has shown that for the coupling of bromoindazoles with boronic acids, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] is a highly effective catalyst, leading to high yields in relatively short reaction times. nih.gov The use of electron-rich and sterically hindered phosphine (B1218219) ligands, such as XPhos and SPhos, has been shown to improve the outcomes of Suzuki-Miyaura reactions involving nitrogen-rich heterocycles like indazoles, which can otherwise inhibit the catalytic cycle. nih.gov

The development of novel ligands continues to be an active area of research to address challenges such as sterically hindered couplings and reactions involving less reactive coupling partners. For instance, the design of water-soluble ligands based on a benzooxaphosphole scaffold has shown promise for hindered Suzuki-Miyaura coupling reactions with low catalyst loading. scihorizon.com The choice of base and solvent system also plays a crucial role. A combination of K2CO3 as the base and dimethoxyethane as the solvent has proven effective in many indazole-related Suzuki couplings. nih.gov In some cases, a mixture of solvents like dioxane/EtOH/H2O is employed to achieve optimal results. nih.gov

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Indazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl2 | dppf | K2CO3 | Dimethoxyethane | 80 | 2 | High | nih.gov |

| Pd(PPh3)4 | PPh3 | Cs2CO3 | Dioxane/EtOH/H2O | 140 | 4 | Moderate to Excellent | nih.gov |

| Pd(OAc)2 | XPhos | K3PO4 | Dioxane/H2O | 100 | 15 | High | nih.gov |

| Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 100 | 15 | High | nih.gov |

Coupling with Various Aryl, Heteroaryl, and Alkyl Halides

1,4-Dimethyl-1H-indazole-5-boronic acid can be coupled with a wide array of aryl, heteroaryl, and alkyl halides. The reaction tolerates a broad range of functional groups on both coupling partners, making it a versatile method for synthesizing diverse indazole derivatives. yonedalabs.com

Aryl Halides: The coupling with aryl halides, including those with both electron-donating and electron-withdrawing substituents, generally proceeds in good to excellent yields. nih.gov This allows for the synthesis of a variety of 5-aryl-1,4-dimethyl-1H-indazoles.

Heteroaryl Halides: Heteroaryl halides, such as those derived from pyrrole, thiophene, and pyridine, are also effective coupling partners. nih.govnih.gov This enables the construction of heterobiaryl systems containing the indazole moiety, which are of significant interest in medicinal chemistry. semanticscholar.orgnih.govresearchgate.net However, the yields with some heteroarylboronic acids can be lower due to side reactions like protodeboronation. nih.gov

Alkyl Halides: While the Suzuki-Miyaura coupling is most commonly used for forming C(sp2)-C(sp2) bonds, recent advancements have enabled the coupling of boronic acids with alkyl halides. nih.govresearchgate.netorganic-chemistry.org This expansion of the reaction scope allows for the introduction of alkyl groups at the 5-position of the indazole ring.

Table 2: Substrate Scope in Suzuki-Miyaura Coupling with Indazole Derivatives

| Halide Type | Example Substrate | Boronic Acid | Product Type | Yield Range | Reference |

| Aryl Halide | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | Good | nih.gov |

| Heteroaryl Halide | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-1-ethyl-1H-indazole | Moderate | nih.gov |

| Aryl Halide | 7-Bromo-4-sulfonamido-1H-indazoles | Aryl boronic acids | 7-Aryl-4-sulfonamido-1H-indazoles | Moderate to Excellent | nih.gov |

Regioselectivity and Stereoselectivity in Carbon-Carbon Bond Formation

In the context of this compound, the carbon-carbon bond formation in Suzuki-Miyaura coupling occurs specifically at the C5 position, where the boronic acid group is located. This inherent regioselectivity is a key advantage of using pre-functionalized substrates.

While stereoselectivity is not a factor in the coupling with achiral aryl and heteroaryl halides, it becomes relevant when coupling with chiral alkyl halides or when the resulting product can exist as stereoisomers. In such cases, the choice of catalyst and ligand system can influence the stereochemical outcome of the reaction. For secondary allylic boronic esters, the regioselectivity of the arylation has been shown to depend on the steric and electronic properties of the substituents. rsc.org

Application in the Synthesis of Complex Indazole Architectures

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules containing the indazole core. semanticscholar.orgresearchgate.netnih.govresearchgate.net This methodology allows for the late-stage functionalization of the indazole ring system, providing access to a wide range of derivatives for applications in drug discovery and materials science. For example, the ability to introduce various aryl and heteroaryl groups at the C5 or C7 position of the indazole ring is crucial for building molecules with potential biological activity. nih.govsemanticscholar.org The reaction's tolerance for diverse functional groups enables the construction of highly decorated indazole scaffolds.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions offer a complementary approach to palladium-catalyzed methods for the derivatization of indazoles. These reactions are particularly useful for the formation of carbon-nitrogen bonds.

N-Arylation of Indazoles with Boronic Acids

Copper-catalyzed N-arylation, often referred to as the Chan-Lam coupling, provides a direct method for the arylation of the nitrogen atoms of the indazole ring using boronic acids. researchgate.net This reaction is a valuable tool for the synthesis of N-arylindazoles, which are important scaffolds in medicinal chemistry. beilstein-journals.orgnih.gov The regioselectivity of N-arylation (i.e., whether the aryl group attaches to N1 or N2) can be influenced by the reaction conditions and the substitution pattern of the indazole ring. rsc.org For instance, copper(I) chloride has been used to catalyze the C-N cross-coupling of 1H-indazoles with diaryliodonium salts, affording 2-substituted-2H-indazoles with complete N2-regiocontrol. rsc.org

C-N Coupling Methodologies

The boronic acid functional group of this compound is a versatile handle for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules. The primary methods for achieving this are copper-catalyzed cross-coupling reactions, most notably the Chan-Lam coupling. organic-chemistry.org

The Chan-Lam N-arylation allows for the formation of C-N bonds by coupling boronic acids with N-H containing compounds such as amines, amides, and N-heterocycles. organic-chemistry.orgresearchgate.net This reaction is advantageous as it can often be conducted under mild conditions, using atmospheric oxygen as the oxidant, making it a more practical alternative to other methods like the Buchwald-Hartwig amination in certain contexts. organic-chemistry.orgacsgcipr.org The Buchwald-Hartwig reaction, while a cornerstone of C-N bond formation, typically involves the palladium-catalyzed coupling of amines with aryl halides or triflates rather than boronic acids. acsgcipr.orgwikipedia.org

The proposed mechanism for the Chan-Lam coupling involves several key steps. wuxibiology.comnih.gov Initially, the arylboronic acid undergoes transmetalation with a copper(II) salt. The resulting organocopper intermediate then coordinates with the deprotonated amine or heterocycle. This complex is oxidized, often by air, to a copper(III) species, which then undergoes reductive elimination to form the desired N-arylated product and a copper(I) species. The copper(I) is then re-oxidized to copper(II) to complete the catalytic cycle. wuxibiology.comnih.gov For N-heterocycles like indazole, regioselectivity can be an issue; however, theoretical analyses suggest that for the indazole anion, the highest occupied molecular orbital (HOMO) has a significantly larger lobe on the N1 position, predicting preferential N1-arylation. wuxibiology.com

This methodology allows for the coupling of the 1,4-dimethyl-1H-indazole core with a wide array of nitrogen-containing moieties. A variety of copper sources, bases, and solvents can be employed to optimize the reaction for specific substrates. researchgate.net

| Reaction Type | Typical Catalyst | Common Bases | Solvents | Key Features | Reference |

|---|---|---|---|---|---|

| Chan-Lam Coupling | Cu(OAc)₂, CuI, CuSO₄ | Pyridine, K₂CO₃, Et₃N, NaOH | DCM, MeOH, Toluene, THF | Mild conditions, often uses air as the oxidant, broad substrate scope including amines, amides, and N-heterocycles. | organic-chemistry.orgnih.govthieme-connect.com |

| Buchwald-Hartwig Amination | Pd(0) complexes (e.g., Pd₂(dba)₃) with phosphine ligands | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Primarily couples aryl halides/triflates with amines; highly efficient and general for C-N bond formation. | acsgcipr.orgwikipedia.org |

Hydrodeboronation and Related Functional Group Transformations

Hydrodeboronation, also known as protodeboronation, is the process of replacing a boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H). ed.ac.uk While often considered an undesirable side reaction in cross-coupling chemistry, it can also be employed as a deliberate synthetic strategy to remove a boron functional group that may have been used as a blocking or directing group. rsc.orgpublish.csiro.au The reactivity of arylboronic acids towards protodeboronation is influenced by reaction conditions such as pH, temperature, and the presence of catalysts. ed.ac.ukacs.org

Several distinct methods exist for effecting protodeboronation:

Base-Catalyzed Protodeboronation : This process is particularly relevant under the basic conditions often used in Suzuki-Miyaura couplings. ed.ac.uk The reaction rate generally increases at high pH due to the formation of the more reactive arylboronate anion. ed.ac.uk

Acid-Promoted Protodeboronation : A straightforward, metal-free method involves treating the arylboronic acid with an acid, such as acetic acid. rsc.org Density functional theory (DFT) studies suggest this proceeds via an intermolecular metathesis mechanism involving a four-membered ring transition state. rsc.org

Metal-Catalyzed Protodeboronation : Various transition metals can catalyze this transformation. For instance, a protocol using copper sulfate (B86663) (CuSO₄·5H₂O) in aqueous ethanol (B145695) efficiently catalyzes the protodeboronation of a wide range of arylboronic acids, a reaction that is promoted by oxygen. rsc.org Other metals reported to catalyze this reaction include silver, gold, and palladium. publish.csiro.au More recently, a rapid method using the Lewis acid aluminum chloride (AlCl₃) at room temperature has been developed for both arylboronic acids and their esters. publish.csiro.au

These transformations underscore the lability of the C-B bond under specific conditions, providing pathways to either the parent 1,4-dimethyl-1H-indazole or other derivatives where the boronic acid has been replaced.

| Method | Key Reagents/Catalysts | Typical Conditions | Mechanism/Notes | Reference |

|---|---|---|---|---|

| Base-Catalyzed | Aqueous base (e.g., NaOH) | High pH, often elevated temperature (e.g., 70 °C) | Proceeds via the more reactive arylboronate anion. | ed.ac.ukacs.org |

| Acid-Promoted | Brønsted acids (e.g., AcOH) | Often metal-free, under an air atmosphere. | Intermolecular metathesis via a four-membered ring transition state. | rsc.org |

| Copper-Catalyzed | CuSO₄·5H₂O | Aqueous ethanol, oxygen promotes the reaction. | Efficient catalytic system for a wide range of arylboronic acids. | rsc.org |

| Lewis Acid-Mediated | AlCl₃ | DCM, room temperature, short reaction times (0.5-1 h). | Features mild conditions and high yields for both boronic acids and esters. | publish.csiro.au |

Strategies for Introducing Diverse Functionalities onto the Indazole Scaffold via Boronic Acid Intermediates

The boronic acid group on the 1,4-dimethyl-1H-indazole core serves as a powerful and versatile intermediate for introducing a wide range of chemical functionalities, significantly expanding the accessible chemical space for this privileged scaffold. rsc.orgnih.gov The indazole motif is a core component in numerous pharmaceutically active compounds, and the ability to selectively functionalize it is crucial for medicinal chemistry and drug discovery. nih.govresearchgate.netnih.gov The C-B bond can be readily converted into C-C, C-N, and C-O bonds, among others, through various cross-coupling reactions.

The most prominent application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms C-C bonds by coupling the boronic acid with aryl, vinyl, or alkyl halides and triflates. mdpi.com This strategy allows for the direct attachment of various substituted aromatic and heterocyclic rings to the C5 position of the indazole scaffold, a common approach for synthesizing potential kinase inhibitors and other therapeutic agents. mdpi.comsigmaaldrich.com

In addition to C-C bond formation, the boronic acid enables other important transformations:

C-N Bond Formation : As detailed in section 3.2.2, copper-catalyzed Chan-Lam coupling provides a direct route to N-arylated derivatives, linking the indazole to amines, amides, and other N-heterocycles. organic-chemistry.orgrsc.org

C-O Bond Formation : The Chan-Lam reaction can also be adapted for the synthesis of aryl ethers (C-O bonds) by coupling the boronic acid with phenols or alcohols. organic-chemistry.org

The use of this compound as a building block allows for the late-stage functionalization of complex molecules, a highly valuable strategy in the synthesis of compound libraries for biological screening. rsc.orgbits-pilani.ac.in By leveraging the boronic acid as a synthetic handle, chemists can systematically modify the indazole core to explore structure-activity relationships and optimize the properties of drug candidates. nih.gov

| Transformation | Reaction Name | Typical Catalyst | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Installation | Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | Aryl/Heteroaryl Halides or Triflates | C-C | mdpi.com |

| Amine/Amide Installation | Chan-Lam Coupling | Copper salts (e.g., Cu(OAc)₂) | Amines, Amides, N-Heterocycles | C-N | organic-chemistry.orgthieme-connect.com |

| Ether Formation | Chan-Lam Coupling | Copper salts (e.g., Cu(OAc)₂) | Alcohols, Phenols | C-O | organic-chemistry.org |

| Hydrogen Installation | Protodeboronation | Acid, Base, or Metal Catalysts (Cu, Al) | Proton Source (e.g., H₂O, AcOH) | C-H | rsc.orgpublish.csiro.aursc.org |

Advanced Spectroscopic and Computational Characterization of Indazole Boronic Acids

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are crucial for confirming the identity and purity of synthesized indazole boronic acids. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules in solution. For indazole derivatives, NMR is particularly vital for distinguishing between constitutional isomers and studying tautomeric equilibria.

The indazole scaffold can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more stable. nih.gov Alkylation or other substitutions on the nitrogen atoms can lead to the formation of N1 and N2 regioisomers. Advanced NMR techniques, including ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in unambiguously assigning the correct isomeric structure. nih.gov For instance, correlations observed in HMBC spectra can establish long-range connectivity between protons and carbons, confirming the point of substitution.

In the case of 1,4-Dimethyl-1H-indazole-5-boronic acid, the methyl group at the N1 position resolves the tautomeric ambiguity. The expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from analogous substituted indazoles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in Indazole Derivatives

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic C-H | 7.0 - 8.5 | Exact shifts depend on substitution pattern and solvent. |

| ¹H | N-CH₃ | 3.8 - 4.2 | Typically a sharp singlet. |

| ¹H | Aromatic C-CH₃ | 2.3 - 2.7 | Typically a sharp singlet. |

| ¹H | B(OH)₂ | 4.5 - 8.5 | Broad signal, position is concentration and solvent dependent; may exchange with D₂O. |

| ¹³C | Aromatic C | 110 - 150 | Includes carbons of the fused benzene and pyrazole rings. |

| ¹³C | Aromatic C-B | ~130 | Signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ¹³C | N-CH₃ | 30 - 35 |

Note: Data is generalized from typical values for substituted indazole and phenylboronic acid structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule with high accuracy, confirming its chemical formula.

For this compound (C₉H₁₁BN₂O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. The fragmentation pattern observed in the mass spectrum, typically generated by techniques like Electron Ionization (EI), provides further structural confirmation. Common fragmentation pathways for related indazole N-oxide derivatives have been studied, offering a basis for predicting the fragmentation of indazole boronic acids. researchgate.net For boronic acids, a characteristic fragmentation involves the loss of water (H₂O) from the B(OH)₂ group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. dummies.comnih.gov Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral "fingerprint." oregonstate.edu For this compound, the IR spectrum would be expected to display several key absorption bands that confirm its structure.

The spectrum can be divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu The former is particularly useful for identifying key bonds. oregonstate.edulibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |

|---|---|---|---|

| 3600 - 3200 | O-H stretch | Strong, Broad | Boronic acid (B(OH)₂) |

| 3100 - 3000 | C-H stretch | Medium | Aromatic Ring |

| 3000 - 2850 | C-H stretch | Medium | Methyl (CH₃) |

| 1620 - 1450 | C=C and C=N stretch | Medium-Strong | Indazole Ring System |

| 1400 - 1300 | B-O stretch | Strong | Boronic acid (B-O) |

| 1200 - 1000 | C-N stretch | Medium | Indazole Ring System |

Note: These are typical frequency ranges for the specified functional groups. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, molecular conformation, and how molecules are packed in the crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of related arylboronic acids provides a strong model for its expected solid-state behavior. mdpi.com

Elucidation of Molecular Conformation and Packing

Single-crystal X-ray diffraction analysis reveals the exact conformation of the molecule in the solid state. For arylboronic acids, a common observation is a degree of twisting between the plane of the boronic acid group [-B(OH)₂] and the plane of the aromatic ring to which it is attached. mdpi.com This torsion angle helps to minimize steric repulsion between adjacent molecules in the crystal lattice. mdpi.com

The crystal packing describes how individual molecules arrange themselves to form a stable, repeating three-dimensional structure. This arrangement is governed by a network of intermolecular forces.

Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state structure of boronic acids is typically dominated by strong intermolecular hydrogen bonds. mdpi.com Arylboronic acids frequently form hydrogen-bonded dimers, where the O-H groups of two boronic acid moieties interact with each other in a head-to-tail fashion (O-H···O). mdpi.com The energy of such a dimer interaction for substituted phenylboronic acids has been calculated to be approximately 45 kJ mol⁻¹. mdpi.com

In addition to the strong O-H···O interactions, other weaker interactions play a significant role in stabilizing the crystal structure. For an indazole boronic acid, these can include:

B(O)H···N interactions: Hydrogen bonds between the boronic acid O-H and the pyrazole nitrogen of a neighboring molecule. d-nb.info

C-H···π interactions: The interaction of an aromatic C-H bond with the π-electron system of an adjacent indazole ring. academicjournals.org

π···π stacking: Interactions between the flat faces of the aromatic indazole rings.

These collective interactions dictate the final crystal packing and influence the material's physical properties. d-nb.infoacademicjournals.org

Table 3: Common Intermolecular Interactions in Arylboronic Acid Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Notes |

|---|---|---|---|---|

| Hydrogen Bond | O-H | O (boronic acid) | O···O: 2.7 - 2.9 | Forms characteristic dimers. mdpi.com |

| Hydrogen Bond | O-H | N (pyrazole) | O···N: 2.8 - 2.9 | Key interaction in co-crystals. d-nb.info |

Theoretical and Computational Chemistry Studies of this compound

Theoretical and computational chemistry provides powerful tools for in-depth analysis of the molecular properties of this compound. These methods offer insights into the electronic structure, conformational dynamics, and reactivity of the molecule, complementing experimental data and aiding in the rational design of new materials and pharmaceuticals.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide valuable information about its conformational flexibility and intermolecular interactions.

In the context of drug design, MD simulations are frequently used to study the binding of indazole derivatives to biological targets such as proteins. nih.govresearchgate.net These simulations can reveal the stability of the ligand-protein complex over time and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com The root-mean-square deviation (RMSD) of the atomic positions is often calculated to assess the stability of the simulation system. mdpi.com

MD simulations can also be used to explore the conformational landscape of the molecule in different solvent environments. This is particularly important for understanding how the molecule behaves in aqueous solutions, which is relevant for many of its potential applications. The simulations can provide insights into the preferred conformations of the boronic acid group and the methyl groups attached to the indazole ring.

Table 2: Representative Data from a Molecular Dynamics Simulation of an Indazole Derivative Bound to a Protein

| Parameter | Observation (Illustrative) | Significance |

| RMSD of Ligand | Stable trajectory with low RMSD (< 2 Å) | Indicates that the ligand remains stably bound in the protein's active site. |

| Key Hydrogen Bonds | Maintained with specific amino acid residues (e.g., Glu, Asp) | Identifies critical interactions for binding affinity. |

| van der Waals Contacts | Numerous contacts with hydrophobic residues (e.g., Leu, Val) | Highlights the importance of non-polar interactions in binding. |

Note: This table presents illustrative findings from a typical MD simulation of a small molecule inhibitor and does not represent specific experimental data for this compound.

Investigation of Tautomeric Equilibria and Resonance Forms

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. nih.govresearchgate.net For this compound, the presence of the methyl group at the N1 position locks the molecule in the 1H-tautomeric form.

However, computational studies can still be valuable for understanding the electronic distribution and resonance forms of the molecule. DFT calculations can be used to model the electron density and identify the most significant resonance contributors. This information is crucial for understanding the molecule's aromaticity and reactivity.

In some cases, metal coordination can influence the tautomeric equilibrium of indazoles. nih.gov While not directly applicable to the N-methylated this compound, this highlights the importance of considering the molecular environment when studying the properties of indazole derivatives. Computational studies on the protonation and deprotonation of related indazole compounds can also provide insights into their acid-base properties and how these might be affected by changes in pH. researchgate.net

Table 3: Relative Energies of Indazole Tautomers (Illustrative)

| Tautomer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |

| 1H-Indazole | 0.0 | 0.0 |

| 2H-Indazole | +3.6 | +3.8 |

Note: This table shows representative computational data for the parent indazole molecule to illustrate the typical energy difference between the 1H and 2H tautomers. nih.gov For this compound, only the 1H tautomer is possible due to N1-methylation.

Applications in Advanced Chemical Synthesis and Materials Science

Utility as Versatile Building Blocks in Organic Synthesis

Boronic acids, including 1,4-Dimethyl-1H-indazole-5-boronic acid, are highly valued in organic synthesis for their stability, ease of handling, and versatile reactivity. researchgate.netwiley-vch.de They are particularly renowned for their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone method for forming carbon-carbon (C-C) bonds. chemimpex.comnbinno.com This reactivity allows for the precise and efficient connection of the dimethyl-indazole core to a wide array of other molecular fragments, making it an indispensable building block for constructing complex organic molecules. nbinno.comchemimpex.com

The indazole core itself is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. nih.gov This motif is of great interest in medicinal chemistry and drug discovery. nih.govsemanticscholar.org The addition of the two methyl groups and the boronic acid functionality at specific positions on this core creates a unique reagent for synthetic chemists.

Synthesis of Privileged Structural Motifs for Diverse Chemical Scaffolds

The term "privileged structures" refers to molecular scaffolds that can bind to multiple biological targets, making them highly valuable in drug development. nih.gov The indazole nucleus is considered one such pharmacologically important scaffold. nih.gov this compound serves as a key intermediate for introducing the dimethyl-indazole motif into new molecules, thereby creating diverse chemical scaffolds with potential therapeutic applications. chemimpex.comnih.gov

Through Suzuki-Miyaura coupling reactions, this compound can be coupled with various (het)aryl halides to synthesize a wide range of substituted indazoles. researchgate.netnih.gov This strategy is employed to develop novel compounds for various therapeutic areas, including oncology. chemimpex.comchemimpex.com For instance, indazole derivatives are integral to the structure of potent kinase inhibitors, which are a class of anti-cancer drugs. sigmaaldrich.comsigmaaldrich.com The ability to readily form C-C bonds allows for systematic structural modifications, enabling chemists to explore structure-activity relationships and optimize compounds for improved efficacy and selectivity. chemimpex.com

Table 1: Examples of Privileged Scaffolds Synthesized Using Indazole Boronic Acid Derivatives

| Target Scaffold Class | Synthetic Reaction | Potential Application |

|---|---|---|

| Substituted Indazoles | Suzuki-Miyaura Coupling | Kinase Inhibitors (Anti-cancer) |

| Arylated Imidazoles | Palladium-Catalyzed Cross-Coupling | Varied Therapeutic Agents |

| Thieno[3,2-d]pyrimidines | Palladium-Catalyzed Cross-Coupling | Tpl2 Kinase Inhibitors |

This table illustrates the general utility of indazole boronic acids in synthesizing medicinally relevant scaffolds. researchgate.netsigmaaldrich.comsigmaaldrich.com

Construction of Complex Polycyclic Aromatic Systems

The construction of complex polycyclic aromatic systems is a significant challenge in organic synthesis. These structures are found in various functional materials and complex natural products. The Suzuki-Miyaura coupling reaction, for which this compound is an ideal substrate, is a powerful tool for this purpose. nbinno.com By reacting with di-halo or multi-halo aromatic compounds, it can be used to build larger, fused-ring systems that incorporate the indazole unit. This approach provides a direct and efficient pathway to novel polycyclic structures that might be difficult to access through other synthetic routes.

Contribution to Agrochemical and Fine Chemical Development

The utility of indazole boronic acids extends beyond pharmaceuticals into the realms of agrochemicals and fine chemicals. chemimpex.comchemimpex.com Boron-containing compounds (BCCs) have shown significant potential in agriculture, acting as fungicides and plant growth promoters. nih.govmdpi.com The Fungicide Resistance Action Committee (FRAC) recently introduced a new category of fungicides based on benzoxaboroles, highlighting the growing importance of boron chemistry in this sector. nih.govmdpi.com

As a versatile intermediate, this compound can be used to synthesize novel agrochemical candidates. chemimpex.com The indazole moiety itself is present in various biologically active molecules, and its combination with the reactive boronic acid group allows for the creation of new derivatives for screening in crop protection. nih.gov

In the fine chemical industry, which produces complex, pure chemical substances, indazole and its derivatives are used as advanced intermediates for various applications. katwijk-chemie.nl The specific substitution pattern of this compound makes it a valuable precursor for custom synthesis of specialized chemicals used in research and various industrial processes.

Role in the Creation of Novel Materials

The unique electronic properties and reactive nature of boronic acids have led to their use in materials science. chemimpex.comchemimpex.com They are incorporated into larger structures to create materials with specific functions, such as sensors or responsive polymers. mdpi.com

Development of Functional Polymers and Copolymers

Boronic acids can be integrated into polymer chains to create functional materials. chemimpex.com One key application involves the development of "smart" polymers that respond to specific stimuli. For example, boronic acids are known to form reversible covalent bonds with diols (molecules with two hydroxyl groups), such as glucose. nih.gov This interaction can be exploited to create glucose-responsive polymers for applications like controlled drug delivery systems for diabetes management. nih.gov By incorporating the this compound unit into a polymer backbone, it is possible to develop materials that change their properties (e.g., solubility, shape) in the presence of specific diols. mdpi.comnih.gov

Integration into Nanomaterial Architectures

The field of nanotechnology leverages the unique properties of materials at the nanoscale. Boronic acids serve as versatile chemical handles for the functionalization of nanomaterials, such as nanoparticles and nanotubes. chemimpex.comnih.gov this compound can be used to anchor specific molecules onto a nanomaterial surface. This is critical for applications in targeted drug delivery, where nanoparticles are coated with ligands that recognize and bind to disease markers, such as sialic acid residues overexpressed on cancer cells. nih.gov The boronic acid moiety can act as a ligand for these diol-containing markers, enabling the creation of sophisticated, targeted nanomedicines. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (Het)aryl halides |

| Benzoxaboroles |

| Di-halo aromatic compounds |

| Multi-halo aromatic compounds |

Applications in Analytical Chemistry Methodologies

Boronic acids, as a class of compounds, are recognized for their utility in various analytical methods, including chromatography and mass spectrometry. Their ability to form reversible covalent bonds with diols is a key feature that can be exploited for selective separation and detection. While specific studies detailing the use of this compound are not readily found, the functional group suggests potential for similar applications.

In the field of chromatography, boronic acids can be employed as derivatizing agents to enhance the separation and detection of cis-diol-containing compounds, such as catechins, nucleosides, and carbohydrates. The formation of boronate esters alters the polarity and chromatographic behavior of the analytes, enabling their separation from complex matrices.

For instance, a hypothetical application could involve the use of this compound as a stationary phase ligand in affinity chromatography. The indazole moiety could provide specific interactions, while the boronic acid group would selectively retain compounds with diol functionalities. The separation mechanism would rely on the reversible formation of boronate esters under specific pH conditions.

Table 1: Potential Chromatographic Applications of Boronic Acids

| Technique | Application | Principle |

| High-Performance Liquid Chromatography (HPLC) | Derivatization of cis-diol compounds | Formation of boronate esters to improve retention and detectability. |

| Affinity Chromatography | Selective separation of glycoproteins or carbohydrates | Immobilized boronic acid ligands on a solid support bind to cis-diols of target molecules. |

| Gas Chromatography (GC) | Derivatization of volatile diols | Formation of more volatile and thermally stable boronate esters. |

In mass spectrometry, boronic acid-containing molecules can be designed as targeted probes for the selective ionization and detection of specific analytes. The boronic acid functional group can act as a recognition element for diol-containing biomolecules.

A potential application for this compound could be in the development of chemical probes for mass spectrometry-based proteomics or metabolomics. The compound could be functionalized with a reporter group and a reactive handle for conjugation to other molecules. The boronic acid would selectively bind to glycoproteins or other glycosylated species, allowing for their enrichment and subsequent identification by mass spectrometry. This approach can be valuable in identifying disease biomarkers or studying cellular glycosylation patterns.

Table 2: Potential Mass Spectrometry Probe Development

| Application Area | Probe Design Strategy | Potential Information Gained |

| Glycoproteomics | Conjugation of this compound to a tag (e.g., biotin, fluorescent dye). | Identification and quantification of glycoproteins in complex biological samples. |

| Metabolomics | Use as a selective derivatization agent for diol-containing metabolites. | Enhanced ionization efficiency and structural elucidation of targeted metabolites. |

| Targeted Analysis | Development of isotope-labeled boronic acid probes for quantitative mass spectrometry. | Accurate quantification of specific diol-containing analytes in biological fluids. |

Exploration of Biological and Biomedical Applications of Indazole Boronic Acid Derivatives

Rational Design and Synthesis of Indazole-Based Pharmacophores

The rational design of indazole-based pharmacophores is a cornerstone of modern drug discovery, particularly in the development of targeted cancer therapies. nih.govnih.gov The indazole scaffold is recognized for its ability to interact with the ATP-binding pocket of various kinases, making it a privileged structure in the design of kinase inhibitors. nih.gov Structure-based drug design (SBDD) and fragment-led de novo design are prominent strategies used to identify and optimize indazole-containing compounds. nih.govnih.gov These approaches use high-resolution structural information of the target protein to guide the design of molecules with enhanced potency and selectivity.

1,4-Dimethyl-1H-indazole-5-boronic acid and its analogs are pivotal reagents in the synthesis of these designed pharmacophores. The boronic acid moiety allows for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govchemimpex.com This reaction is a powerful and versatile method for forming new carbon-carbon bonds, enabling chemists to couple the indazole core with a wide variety of other aryl or heteroaryl fragments. nih.govsigmaaldrich.com This modular approach facilitates the systematic exploration of the structure-activity relationship (SAR), where different substituents can be introduced to fine-tune the compound's interaction with its biological target and optimize its pharmacological properties. nih.gov

Biochemical Target Engagement and Modulatory Activity Studies

Derivatives synthesized from indazole boronic acid precursors have demonstrated engagement and modulation of a diverse array of biochemical targets, leading to their investigation for various therapeutic applications. nih.govnih.gov The versatility of the indazole scaffold allows it to be tailored to inhibit specific enzymes, such as protein kinases, or to modulate receptor pathways involved in disease progression. nih.govnih.gov

Indazole derivatives are widely recognized as potent inhibitors of several protein kinases implicated in cancer and inflammatory diseases. nih.govnih.gov

Tpl2 (Tumor progression locus 2): The indazole structure has been identified as a promising scaffold for the development of Tpl2 kinase inhibitors. nih.govresearchgate.net Tpl2 is a key regulator of the inflammatory response, making its inhibitors potential therapeutic agents for conditions like rheumatoid arthritis. researchgate.netdntb.gov.ua The related compound, 1H-Indazole-5-boronic acid, is explicitly used as a reactant in the preparation of thieno[3,2-d]pyrimidines which function as Tpl2 kinase inhibitors, highlighting the role of such precursors in synthesizing active molecules. sigmaaldrich.comsigmaaldrich.com

mTOR (mammalian Target of Rapamycin): The PI3K/AKT/mTOR signaling pathway is frequently overactive in cancer cells, and its inhibition is a validated therapeutic strategy. nih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target this pathway. nih.gov Furthermore, 1H-indazole-5-boronic acid is a documented reactant for the synthesis of pyridinyl benzonaphthyridinones, which are developed as mTOR inhibitors for cancer treatment. sigmaaldrich.comsigmaaldrich.com

Bcr-Abl: The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML). nih.gov Indazole-based compounds have been developed as potent pan-Bcr-Abl inhibitors, demonstrating efficacy against not only the wild-type kinase but also the T315I "gatekeeper" mutant, which confers resistance to first-line therapies like imatinib. nih.govnih.govtandfonline.com For instance, the diarylamide 3-aminoindazole derivative AKE-72 shows IC50 values of < 0.5 nM against wild-type Bcr-Abl and 9 nM against the Bcr-AblT315I mutant. nih.gov

FGFRs (Fibroblast Growth Factor Receptors): Aberrant FGFR signaling is a driver in various cancers. nih.gov The indazole scaffold has been successfully used to develop potent inhibitors of the FGFR family. nih.govbenthamdirect.com Fragment-led de novo design approaches have identified indazole-based pharmacophores that inhibit FGFR1, FGFR2, and FGFR3 with IC50 values ranging from the nanomolar to the low micromolar scale. nih.govnih.gov Optimization of these fragments has led to compounds with significant potency and improved selectivity. nih.govacs.org

| Target Kinase | Inhibitor Scaffold/Compound | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Bcr-Abl (Wild Type) | 1H-indazol-3-amine derivative (Compound 89) | 0.014 µM | nih.gov |

| Bcr-Abl (T315I Mutant) | 1H-indazol-3-amine derivative (Compound 89) | 0.45 µM | nih.gov |

| FGFR1 | 1H-indazol-3-amine derivative (Compound 99) | 2.9 nM | nih.gov |

| FGFR1 | Indazole Derivative (Compound 106) | 2.0 µM | nih.gov |

| FGFR2 | Indazole Derivative (Compound 106) | 0.8 µM | nih.gov |

| FGFR3 | Indazole Derivative (Compound 106) | 4.5 µM | nih.gov |

| FGFR1 | Indazole Derivative (Compound 1) | 100 nM | benthamdirect.com |

Beyond kinase inhibition, the indazole scaffold has been adapted to modulate other critical signaling pathways.

Estrogen Receptor (ER): The estrogen receptor is a key therapeutic target in hormone-dependent breast cancers. Researchers have identified a series of 1H-indazole derivatives that function as potent and orally bioavailable selective estrogen receptor degraders (SERDs). nih.gov One optimized compound demonstrated efficient degradation of the ER-α protein with an IC50 value of 0.7 nM and showed robust activity in both tamoxifen-sensitive and resistant breast cancer models. nih.gov

Information detailing the specific modulation of the 5-HT2 receptor or the α2-adrenoceptor pathways by derivatives of this compound is not available in the provided search results.

Development of Bioconjugation Techniques for Targeted Delivery

Boronic acids and their derivatives, such as this compound, are valuable tools in the field of bioconjugation. chemimpex.com This utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- or 1,3-diols, which are structural motifs commonly found in biological molecules like carbohydrates and glycoproteins. mdpi.com

This reversible interaction can be exploited to link indazole-based therapeutic agents to targeting moieties, such as antibodies or specific ligands, to enhance their delivery to diseased cells and tissues. nih.gov Such targeted delivery systems can increase the therapeutic efficacy of the drug while minimizing off-target side effects. Furthermore, this chemistry is employed to attach biomolecules to surfaces for the development of diagnostic tools and biosensors. chemimpex.com

Engineering of Fluorescent Probes for Biological Imaging and Assays

The development of fluorescent probes for imaging biological processes within living cells is a rapidly advancing field. nih.gov The indazole core has been successfully incorporated into fluorescent dyes for these applications. For example, an indazole-fused rhodamine dye has been engineered to create a fluorescent probe that selectively detects mercury ions (Hg²⁺) in living cells, demonstrating the utility of the indazole scaffold in creating imaging agents. researchgate.net

The boronic acid group itself is a key functional moiety in the design of "reaction-based" fluorescent probes. nih.gov Arylboronic acids can be integrated into a fluorophore's structure as a recognition site. The interaction of the boronic acid with specific analytes, such as hydrogen peroxide (H₂O₂) or carbohydrates, triggers a chemical reaction that modulates the fluorescence output, allowing for the sensitive and selective detection of the target molecule. mdpi.com This principle allows for the engineering of sophisticated probes for imaging specific components of the cellular environment and studying their roles in health and disease. nih.gov

Future Research Directions and Emerging Challenges in 1,4 Dimethyl 1h Indazole 5 Boronic Acid Chemistry

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry is increasingly under pressure to adopt more environmentally benign practices. The synthesis of 1,4-Dimethyl-1H-indazole-5-boronic acid and its derivatives is no exception. Future research will likely focus on developing synthetic protocols that align with the principles of green chemistry.

Current Research and Future Outlook in Greener Synthesis:

| Green Chemistry Principle | Application in Indazole/Boronic Acid Synthesis | Future Research Direction |

| Use of Safer Solvents | Traditional syntheses often employ hazardous organic solvents. Recent studies on indazole synthesis have explored the use of greener alternatives like ethanol (B145695) and even water. nih.gov | Development of solvent-free reaction conditions or the use of biodegradable solvents for the synthesis of this compound. |

| Atom Economy | Palladium-catalyzed C-H activation and borylation reactions aim to maximize the incorporation of all atoms from the reactants into the final product. rsc.org | Designing catalytic cycles with higher atom economy, minimizing the formation of byproducts in the synthesis of indazole boronic acids. |

| Use of Renewable Feedstocks | Some green approaches for indazole synthesis have utilized natural catalysts like lemon peel powder. nih.gov | Exploring the use of bio-based starting materials for the synthesis of the indazole core and the boronic acid moiety. |

| Energy Efficiency | Microwave-assisted synthesis has been shown to accelerate the formation of indazole derivatives, reducing reaction times and energy consumption. bath.ac.uk | Optimization of microwave and ultrasound-assisted synthetic protocols for the large-scale production of this compound. |

| Catalysis | The use of milder and more efficient catalysts, such as ammonium (B1175870) chloride, has been reported for the synthesis of 1-H-indazole derivatives. nih.gov | Investigation of biocatalysts or earth-abundant metal catalysts to replace precious metal catalysts like palladium. |

A significant challenge in this area is the direct translation of these general green chemistry principles to the specific synthesis of this compound without compromising yield or purity. Overcoming this will require dedicated research into the optimization of reaction conditions and the development of novel, eco-friendly reagents and catalysts.

Discovery of Novel Catalytic Systems for Unprecedented Reactivity

The reactivity of this compound is largely defined by the indazole core and the boronic acid functional group. The discovery of new catalytic systems is paramount to unlocking novel transformations and expanding the synthetic utility of this compound.

Emerging Catalytic Systems and Their Potential:

Advanced Palladium Catalysts: While palladium is a cornerstone in Suzuki-Miyaura coupling, new generations of air-stable palladium complexes with specialized ligands are being developed. nih.gov These catalysts offer higher turnover numbers and can function under milder conditions, which would be beneficial for the coupling reactions of this compound.

Rhodium and Iridium Catalysis: Rhodium(III) and Iridium-based catalysts have shown remarkable efficacy in the C-H activation and borylation of heterocyclic compounds. rsc.orgrsc.org The application of these catalysts could allow for the direct and regioselective functionalization of the indazole ring of this compound, providing access to a wider range of derivatives.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. The application of this technology to the reactions of this compound could lead to novel and previously inaccessible molecular architectures.

Nanocatalysts: Catalysts based on nanoparticles, such as palladium supported on graphene oxide or titanium dioxide, offer advantages in terms of recyclability and stability. nih.gov Developing nanocatalyst systems for the synthesis and functionalization of this compound could lead to more cost-effective and sustainable chemical processes.

The primary challenge in this domain is the catalyst's selectivity and functional group tolerance, especially when dealing with a multifunctional molecule like this compound. The development of catalysts that can selectively target a specific C-H bond on the indazole ring while leaving the boronic acid group intact for subsequent reactions is a key area of future research.

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Synthesis

To explore the full potential of the this compound scaffold, particularly in drug discovery, the synthesis and screening of large libraries of its derivatives are essential. High-throughput screening (HTS) and combinatorial chemistry are powerful tools to achieve this.

Key Approaches for Derivative Synthesis and Screening:

| Technique | Description | Application to this compound |

| DNA-Encoded Libraries (DEL) | This technology involves the synthesis of large libraries of compounds where each molecule is tagged with a unique DNA barcode. This allows for the rapid screening of millions of compounds against a biological target. nih.govrsc.org | A DEL approach could be used to generate a vast library of derivatives of this compound through Suzuki-Miyaura coupling with a diverse set of DNA-tagged coupling partners. This would enable the rapid identification of potent inhibitors for various biological targets. nih.gov |

| Parallel Synthesis | This method allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner (e.g., in a microtiter plate). | Parallel synthesis could be employed to create focused libraries of this compound derivatives by reacting the parent compound with a variety of building blocks under optimized conditions. rsc.org |

| Fragment-Based Screening | This technique involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments can then be elaborated into more potent lead compounds. | This compound itself could be considered a fragment. Fragment-based screening could identify other small molecules that bind to a target, which could then be linked to the indazole scaffold to create novel and potent derivatives. nih.gov |

A major challenge in this area is the development of robust and high-yield synthetic methods that are amenable to automation and miniaturization, which are prerequisites for successful combinatorial library synthesis. Furthermore, the deconvolution of hits from HTS campaigns to identify the specific active compound from a mixture can be a complex process.

Integration of Artificial Intelligence and Machine Learning for Rational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can be leveraged for the rational design of novel derivatives of this compound and for predicting their physicochemical and biological properties.

Applications of AI and ML in the Chemistry of this compound:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel indazole boronic acid derivatives. rsc.org This can help to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design novel molecular structures based on a set of desired properties. These models could be used to generate new indazole-based compounds with optimized binding affinity for a specific biological target.

Reaction Prediction and Optimization: AI algorithms can predict the outcome of chemical reactions and suggest optimal reaction conditions. This could accelerate the development of efficient and sustainable synthetic routes to derivatives of this compound.

Structure-Activity Relationship (SAR) Analysis: Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide insights into the interactions between indazole derivatives and their biological targets, guiding the rational design of more potent compounds. nih.gov

The primary challenge in this field is the availability of large, high-quality datasets for training AI and ML models. For a relatively specialized compound like this compound, such data may be limited. Therefore, a key future direction will be the generation of robust experimental data to feed into and validate these computational models.

Exploration of New Application Frontiers Beyond Traditional Medicinal Chemistry and Materials Science

While the primary applications of indazole boronic acids have been in medicinal chemistry and as building blocks in materials science, future research is expected to uncover novel applications in other domains.

Potential Emerging Application Areas:

Agricultural Science: Indazole derivatives have been investigated for their potential as fungicides, insecticides, and miticides. googleapis.com Furthermore, some 3-aryl-1H-indazoles have been shown to act as plant growth inhibitors. researchgate.net Future research could explore the potential of this compound and its derivatives as novel agrochemicals.

Chemical Biology and Sensing: The boronic acid moiety is well-known for its ability to reversibly bind to diols, such as those found in saccharides. This property has been exploited to develop fluorescent sensors for the detection of carbohydrates and other biologically important molecules. rsc.orgnih.gov Derivatives of this compound could be designed as novel probes for studying biological processes or as components of diagnostic sensors.

Environmental Science: Boronic acid-based materials are being explored for their potential in environmental remediation, for example, in the capture of specific pollutants. The unique chemical properties of this compound could be harnessed to develop novel materials for environmental applications.

Catalysis: While often used as a substrate in catalytic reactions, the indazole boronic acid scaffold itself could potentially be incorporated into novel catalyst designs. The nitrogen atoms in the indazole ring could act as ligands for metal centers, leading to the development of new catalysts with unique reactivity and selectivity.

The main challenge in exploring these new frontiers is the need for interdisciplinary collaboration between chemists, biologists, agricultural scientists, and environmental scientists. A deeper understanding of the structure-property relationships of this compound derivatives will be crucial for their successful application in these diverse fields.

Q & A

Q. What are the key synthetic routes for 1,4-dimethyl-1H-indazole-5-boronic acid, and how can intermediates be optimized?

The synthesis of indazole-boronic acids typically involves multi-step protocols. For example, Friedel-Crafts acylation (using AlCl₃ as a catalyst) and hydrazine-mediated cyclization are critical steps for indazole core formation . Boronation via Suzuki-Miyaura coupling (using PdCl₂(dppf)₂ or Pd(PPh₃)₄ as catalysts) is common for introducing the boronic acid group. Optimization includes adjusting reaction temperatures (e.g., 70–80°C for cross-coupling) and solvent systems (DME/H₂O mixtures) to improve yields .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indazole cyclization | N₂H₄·H₂O, DMF, reflux | ~60–75 | |

| Boronation | Bis(pinacolato)diboron, PdCl₂(dppf)₂, 105°C | ~50–65 |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at positions 1 and 4).

- IR Spectroscopy : Identifies boronic acid B-O stretches (~1340–1390 cm⁻¹) and indazole N-H stretches (~3400 cm⁻¹).

- LC-MS : Validates molecular weight and purity (>95% by HPLC). Recrystallization from acetic acid is a standard purification method .

Q. What are the primary applications of this compound in medicinal chemistry?

Boronic acids are widely used in Suzuki-Miyaura cross-coupling to synthesize biaryl motifs in drug candidates. For example, this compound could serve as a building block for kinase inhibitors or protease-targeting molecules due to its planar indazole core and boronic acid’s reversible binding to biomolecules .

Q. How does the boronic acid group influence solubility and reactivity?

The boronic acid moiety enhances water solubility via hydrogen bonding but may form boroxines in anhydrous conditions. Reactivity is pH-dependent: boronic acid (trigonal planar) predominates in acidic conditions, while boronate (tetrahedral) forms in basic media, affecting cross-coupling efficiency .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Deboronation : Occurs under strong acidic/basic conditions. Mitigation: Use mild bases (e.g., Na₂CO₃) and low temperatures during coupling .

- Dimerization : Minimized by using excess aryl halide partners in cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for optimizing indazole-boronic acid synthesis?

Density functional theory (DFT) calculations model transition states in Suzuki-Miyaura coupling to identify rate-limiting steps (e.g., oxidative addition of Pd catalysts). Molecular docking can predict binding affinities of derived compounds to biological targets, guiding structural modifications .

Q. What strategies address contradictory data in spectroscopic characterization (e.g., overlapping NMR signals)?

Q. How does the electronic nature of the indazole ring affect boronic acid reactivity in cross-coupling?

Electron-withdrawing groups (e.g., nitro) on the indazole ring deactivate the boronic acid, slowing coupling. Methyl groups (electron-donating) enhance reactivity by increasing electron density at the boron center. Hammett studies quantify these effects .

Q. What green chemistry principles apply to sustainable synthesis of this compound?

Q. How can stability studies (e.g., thermal, pH) inform storage and handling protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

Figure 1: General scheme for iridium-catalyzed C-H borylation of an N-protected indazole.

Figure 1: General scheme for iridium-catalyzed C-H borylation of an N-protected indazole.